molecular formula C25H25FN4O6S2 B610801 Setrobuvir CAS No. 1071517-39-9

Setrobuvir

Cat. No.: B610801
CAS No.: 1071517-39-9
M. Wt: 560.6 g/mol
InChI Key: DEKOYVOWOVJMPM-RLHIPHHXSA-N
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Description

Setrobuvir, also known as ANA-598, is a small-molecule, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA polymerase. It was initially developed by Anadys Pharmaceuticals and later acquired by Roche. This compound was designed to treat chronic hepatitis C, particularly targeting patients with genotype 1 of the virus. Despite showing promise in clinical trials, its development was terminated in 2015 due to adverse effects .

Mechanism of Action

Target of Action

Setrobuvir, also known as ANA-598, is a non-nucleosidic inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase enzyme . The NS5B polymerase enzyme is a crucial component in the replication of the HCV, making it a primary target for antiviral drugs like this compound.

Mode of Action

This compound works by inhibiting the HCV NS5B polymerase enzyme . This inhibition disrupts the replication process of the HCV, thereby reducing the viral load within the host.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the replication of the HCV. By inhibiting the NS5B polymerase enzyme, this compound disrupts the synthesis of new viral RNA, effectively halting the replication of the virus . The downstream effects of this disruption include a reduction in viral load and potentially a halt in the progression of the disease.

Pharmacokinetics

A study has suggested that the pharmacokinetics and viral kinetics of this compound could provide valuable insights into its use in combination with other direct-acting antivirals .

Result of Action

The primary molecular effect of this compound’s action is the inhibition of the HCV NS5B polymerase enzyme, which leads to a reduction in the replication of the virus . On a cellular level, this results in a decrease in the viral load within the host. The overall effect of this compound’s action is a potential halt in the progression of Hepatitis C.

Biochemical Analysis

Biochemical Properties

Setrobuvir plays a significant role in biochemical reactions by inhibiting the HCV NS5B RNA polymerase. This enzyme is essential for the replication of the viral RNA genome. This compound binds to the polymerase and prevents it from synthesizing new RNA strands, thereby halting the replication process . The compound interacts with various biomolecules, including the viral RNA and the NS5B polymerase itself. The nature of these interactions involves the binding of this compound to the active site of the polymerase, leading to the inhibition of its enzymatic activity .

Cellular Effects

This compound has been shown to have profound effects on various types of cells and cellular processes. In hepatocytes, which are the primary target cells for HCV, this compound inhibits viral replication, leading to a reduction in viral load . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. By preventing the replication of the virus, this compound helps to restore normal cellular functions and reduces the cytopathic effects associated with HCV infection .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the NS5B RNA polymerase of HCV. This binding inhibits the polymerase’s ability to synthesize RNA, effectively blocking the replication of the virus . This compound acts as an allosteric inhibitor, binding to a site on the polymerase that is distinct from the active site. This binding induces conformational changes in the enzyme, rendering it inactive . Additionally, this compound has been shown to induce changes in gene expression related to antiviral responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability and maintains its inhibitory activity over extended periods . Degradation of this compound can occur under certain conditions, leading to a reduction in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, with continued inhibition of viral replication observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces viral load without causing significant adverse effects . At higher doses, toxic effects can be observed, including hepatotoxicity and gastrointestinal disturbances . Threshold effects have been identified, indicating that there is an optimal dosage range for achieving maximum antiviral efficacy with minimal toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways within the body. It is primarily metabolized in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The metabolites of this compound are then excreted via the biliary and renal routes. The compound interacts with various enzymes and cofactors involved in its metabolism, affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is taken up by hepatocytes via specific transporters and binding proteins . Once inside the cells, this compound accumulates in the cytoplasm, where it exerts its inhibitory effects on the viral polymerase. The distribution of this compound within tissues is influenced by its binding affinity to plasma proteins and its ability to cross cellular membranes .

Subcellular Localization

This compound is primarily localized in the cytoplasm of infected cells, where it interacts with the viral RNA polymerase . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to other cellular compartments or organelles. Its activity and function are largely confined to the cytoplasmic environment, where it can effectively inhibit viral replication .

Preparation Methods

The synthesis of Setrobuvir involves multiple steps, starting with the preparation of key intermediates. One of the synthetic routes includes the preparation of N-(3-(1R,2S,7R,8S)-3-(4-fluorophenyl)methyl-6-hydroxy-4-oxo-3-azatricyclo[6.2.1.0]undec-5-en-5-yl)-1,1-dioxo-1,4-dihydro-1,2,4-benzothiadiazin-7-yl)methanesulfonamide . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield. Industrial production methods would likely involve scaling up these reactions, optimizing conditions for higher yields, and ensuring purity through various purification techniques .

Chemical Reactions Analysis

Setrobuvir undergoes several types of chemical reactions, including:

Scientific Research Applications

Setrobuvir has been primarily studied for its antiviral properties against hepatitis C. It has shown efficacy in inhibiting the HCV NS5B RNA polymerase, making it a valuable tool in understanding the replication mechanisms of the virus. Additionally, this compound has been explored for its potential use against other RNA viruses, including SARS-CoV-2, due to its ability to inhibit RNA-dependent RNA polymerase . Its applications extend to medicinal chemistry, where it serves as a model compound for developing new antiviral agents.

Comparison with Similar Compounds

Setrobuvir is part of a class of compounds known as non-nucleoside inhibitors of RNA polymerase. Similar compounds include:

    Ribavirin: A nucleoside analog that inhibits viral RNA synthesis.

    Remdesivir: Another RNA polymerase inhibitor used for treating COVID-19.

    Sofosbuvir: A nucleotide analog that inhibits HCV RNA polymerase.

    Galidesivir: An antiviral agent with broad-spectrum activity against RNA viruses.

    Tenofovir: A nucleotide analog used primarily for treating HIV and hepatitis B

Compared to these compounds, this compound is unique in its specific inhibition of the HCV NS5B polymerase without incorporating into the viral RNA, which reduces the likelihood of resistance development. Its structure also allows for oral administration and good bioavailability .

Properties

IUPAC Name

N-[3-[(1R,2S,7R,8S)-3-[(4-fluorophenyl)methyl]-6-hydroxy-4-oxo-3-azatricyclo[6.2.1.02,7]undec-5-en-5-yl]-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-7-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN4O6S2/c1-37(33,34)28-17-8-9-18-19(11-17)38(35,36)29-24(27-18)21-23(31)20-14-4-5-15(10-14)22(20)30(25(21)32)12-13-2-6-16(26)7-3-13/h2-3,6-9,11,14-15,20,22,28,31H,4-5,10,12H2,1H3,(H,27,29)/t14-,15+,20+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKOYVOWOVJMPM-RLHIPHHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)NC(=NS2(=O)=O)C3=C(C4C5CCC(C5)C4N(C3=O)CC6=CC=C(C=C6)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)NC(=NS2(=O)=O)C3=C([C@@H]4[C@H]5CC[C@H](C5)[C@@H]4N(C3=O)CC6=CC=C(C=C6)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301029850
Record name N-(3-((1R,2S,7R,8S)-3-((4-fluorophenyl)methyl)-6-hydroxy-4-oxo-3-azatricyclo (6.2.1.02,7)undec-5-en-5-yl)-1,1-dioxo-1,4-dihydro-1lambda6,2,4-benzothiadiazin-7- yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301029850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

560.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071517-39-9
Record name Setrobuvir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1071517-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Setrobuvir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1071517399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Setrobuvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12051
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-(3-((1R,2S,7R,8S)-3-((4-fluorophenyl)methyl)-6-hydroxy-4-oxo-3-azatricyclo (6.2.1.02,7)undec-5-en-5-yl)-1,1-dioxo-1,4-dihydro-1lambda6,2,4-benzothiadiazin-7- yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301029850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SETROBUVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5B2GI8F84
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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